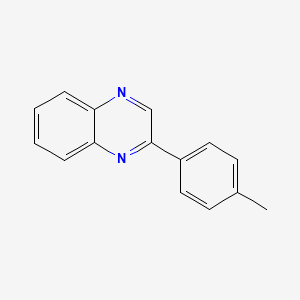

2-(4-methylphenyl)quinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-11-6-8-12(9-7-11)15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWOJQPQAWFQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Methylphenyl Quinoxaline

Regiospecific Synthesis Strategies

The classical and most direct route to 2-(4-methylphenyl)quinoxaline involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govresearchgate.netmdpi.com Specifically, the reaction between o-phenylenediamine and 1-(4-methylphenyl)-2-phenylethane-1,2-dione (p-tolylglyoxal) would theoretically yield the target molecule. However, when unsymmetrical 1,2-dicarbonyl compounds and substituted o-phenylenediamines are used, the potential for the formation of regioisomers arises. nih.gov

To address this challenge, strategies focusing on regioselective synthesis have been developed. One such approach involves the reaction of 2-chloro-3-substituted quinoxalines with appropriate nucleophiles. For instance, the reaction of 2-chloroquinoxaline (B48734) with a Grignard or organozinc reagent derived from 4-bromotoluene (B49008) in the presence of a suitable catalyst could theoretically afford this compound with high regioselectivity. Another strategy involves the reaction of 2-chloro-3-substituted quinoxalines with 3(5)-methyl-5(3)-aryl-1H-pyrazoles, which has been shown to proceed with good levels of regioselectivity. researchgate.net

Furthermore, the synthesis of quinoxaline (B1680401) derivatives can be directed by the inherent reactivity of the starting materials. For example, in the synthesis of mono-substituted quinoxalines, the nitration of 2-quinoxalinol can be directed to the 7-position due to the electronic influence of the nitrogen atom at the 4-position, leading to the regioselective formation of 7-nitroquinoxalin-2-ol. nih.gov This intermediate can then be further functionalized. While not a direct synthesis of this compound, this highlights the principle of controlling regiochemistry through substrate design.

Catalytic Approaches in Quinoxaline Annulation Reactions

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to quinoxalines with improved yields, milder reaction conditions, and enhanced selectivity.

Metal-Catalyzed Cyclocondensation Techniques

A variety of metal-based catalysts have been successfully employed for the synthesis of quinoxaline derivatives. These catalysts often facilitate the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds.

Main Group Metals: Tin(II) chloride (SnCl₂) and indium(III) chloride (InCl₃) have been utilized as Lewis acid catalysts for the aerobic annulation of mono-propargylated aromatic ortho-diamines to form quinoxalines. rsc.orgrsc.org These reactions represent examples of main group metal-catalyzed 6-exo-dig hydroaminations. rsc.orgrsc.org

Transition Metals: Palladium-based catalysts, such as Pd(OAc)₂, are effective for the oxidative coupling of epoxides and ene-1,2-diamines. bioinfopublication.org Ruthenium catalysts like RuCl₂(PPh₃)₃-TEMPO have also been used in tandem oxidation processes of α-hydroxyketones to yield quinoxalines. bioinfopublication.org Copper-catalyzed Ugi-C/Ugi-N-arylation sequences are effective for synthesizing certain quinoxaline derivatives with yields up to 75%.

Heterogeneous Catalysts: Alumina-supported heteropolyoxometalates, such as CuH₂PMo₁₁VO₄₀ on alumina, have shown high activity in the synthesis of quinoxalines at room temperature with excellent yields. nih.gov Fe/Al-MCM-41 has also been identified as an efficient and reusable catalyst for this transformation. scispace.com The use of these solid-supported catalysts simplifies product purification as the catalyst can be easily removed by filtration. nih.gov

Below is a table summarizing various metal catalysts used in quinoxaline synthesis:

| Catalyst | Reactants | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| SnCl₂·2H₂O | ortho-Amino N-propargylaniline | 2-Propanol | Reflux | 91 | rsc.org |

| InCl₃ | ortho-Amino N-propargylaniline | 2-Propanol | Reflux | 93 | rsc.org |

| AlCuMoVP | o-Phenylenediamine, Benzil (B1666583) | Toluene (B28343) | 25°C | 92 | nih.gov |

| AlFeMoVP | o-Phenylenediamine, Benzil | Toluene | 25°C | 80 | nih.gov |

Organocatalytic Systems for Quinoxaline Formation

The development of metal-free catalytic systems aligns with the growing demand for more sustainable chemical processes. rsc.org Organocatalysis has emerged as a powerful tool for the synthesis of quinoxalines, avoiding the issues of toxicity and cost associated with some metal catalysts. rsc.org

Nitrilotris(methylenephosphonic acid) has been demonstrated as an efficient organocatalyst for the synthesis of various quinoxalines from 1,2-diamines and 1,2-carbonyl compounds, achieving yields of 80–97% in a short reaction time. nih.gov Another example is the use of phenol (B47542) as a cheap and efficient catalyst for the condensation of 1,2-diamines with α-diketones at room temperature, providing high to excellent yields. sapub.org Boric acid has also been reported as a mild and efficient catalyst for similar transformations under solvent-free conditions. researchgate.net The use of ionic liquids, such as imidazolium (B1220033) salts, as catalysts also falls under the umbrella of organocatalysis and has been shown to be effective. researchgate.net

Green Chemistry Principles in Synthetic Route Design

Green chemistry principles are increasingly being integrated into the synthesis of quinoxalines to minimize environmental impact. scispace.com These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and catalysts, and energy efficiency. acs.orgnih.gov

The use of water as a solvent is a key aspect of green quinoxaline synthesis. researchgate.net For example, an efficient and environmentally friendly condensation of 1,2-diketones and 1,2-diamines has been carried out in an aqueous medium using tetraethylammonium (B1195904) bromate. bioinfopublication.org Hexafluoroisopropanol (HFIP) has also been utilized as a medium for the condensation of benzil and o-phenylenediamine at room temperature, yielding the product in high yield. mdpi.com

Other green approaches include the use of reusable nanocatalysts, microwave irradiation, and ultrasonic waves to promote the reaction. researchgate.net Catalyst-free methods, often performed in water or under solvent-free conditions, represent a particularly green route for quinoxaline synthesis. researchgate.net The atom economy of a reaction, which measures the efficiency of incorporating reactant atoms into the final product, is a crucial metric in green chemistry. acs.org Synthetic methods are designed to maximize this incorporation, thereby minimizing waste. acs.orgnih.gov

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in the synthesis of quinoxaline derivatives using alumina-supported heteropolyoxometalates, it was found that using 100 mg of the catalyst with 1 mmol of each reactant in toluene for 2 hours at room temperature provided the optimal conditions for high yields. nih.gov In another study, a high-throughput screening method using microdroplet reactions was employed to rapidly determine the optimized synthesis conditions for quinoxaline derivatives. nih.gov This technique allows for the rapid testing of various parameters, such as catalyst loading and solvent composition, to identify the conditions that lead to the highest reaction yield. nih.gov For example, the synthesis of a quinoxaline from naphthalene-2,3-diamine and 2-(4-hydroxyphenyl)-2-oxoacet-aldehyde was significantly enhanced using a microdroplet reaction compared to the bulk solution reaction. nih.gov

The choice of solvent can also have a significant impact on the reaction outcome. While traditional syntheses often use ethanol (B145695) or acetic acid, greener alternatives like water or ionic liquids are being explored. bioinfopublication.orgsapub.org The reaction temperature is another critical factor; many modern methods aim for room temperature synthesis to reduce energy consumption and minimize side reactions. nih.govsapub.org

Multicomponent Reaction Pathways Leading to this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. dokumen.pubmdpi.com

While a specific MCR for the direct synthesis of this compound is not prominently detailed in the provided search results, the principles of MCRs can be applied. A hypothetical MCR could involve the one-pot reaction of o-phenylenediamine, p-tolualdehyde, and another component that can be transformed into the second carbonyl group required for cyclization. For example, a one-pot, three-component reaction of 1,3-diketones, α,β-unsaturated nitro derivatives, and aromatic aldehydes has been used to synthesize non-fused pyridines, demonstrating the potential of MCRs in heterocyclic synthesis. dokumen.pub

A reported one-pot, two-step protocol for the synthesis of quinoxalinyl amides involves the assembly of N-Boc o-phenylenediamine, isocyanides, and α-ketoaldehydes. chim.it This demonstrates a tandem approach that embodies the efficiency of MCRs. The development of a specific MCR for this compound would likely involve the creative combination of readily available starting materials in a domino reaction sequence. dokumen.pub

Reaction Pathways and Mechanistic Investigations of 2 4 Methylphenyl Quinoxaline

Electrophilic Aromatic Substitution Reactivity on the Phenyl Moiety

The phenyl moiety of 2-(4-methylphenyl)quinoxaline is subject to the principles of electrophilic aromatic substitution. The methyl group (-CH₃) is an activating, ortho-, para-directing substituent due to its electron-donating inductive and hyperconjugation effects. uci.edu However, the quinoxaline (B1680401) ring system is strongly electron-withdrawing, which deactivates the attached phenyl ring toward electrophilic attack. This deactivating effect makes electrophilic substitution on the tolyl group more challenging compared to toluene (B28343) itself. The reaction mechanism proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. uci.edu The first step, the attack by the electrophile, is typically the rate-determining step. uci.edu

Nucleophilic Addition Reactions at the Quinoxaline Core

The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline system makes it susceptible to nucleophilic attack. This reactivity can be enhanced by forming quinoxalinium salts, which possess a positive charge that further activates the heterocyclic core.

Research has demonstrated that in quinoxalinium salts, small anions such as fluoride (B91410) (F⁻) and acetate (B1210297) (AcO⁻) undergo nucleophilic addition, preferentially at the C2 position. rsc.org This addition leads to the de-aromatization of the quinoxaline ring. The process has been confirmed through ¹H NMR spectroscopy, which shows a characteristic upfield shift of the proton at the site of attack and adjacent protons upon addition of the nucleophile. rsc.org For example, upon adding fluoride ions to a quinoxalinium salt, the singlet peak for the Hᵃ proton at the C2 position disappears and a new peak corresponding to the proton on the newly formed sp³-hybridized carbon appears at a much higher field. rsc.org

Computational studies using Density Functional Theory (DFT) have provided deeper mechanistic insights into the oxidative nucleophilic substitution of hydrogen (ONSH) on 2-phenylquinoxaline (B188063) by nucleophiles like lithium phenylacetylide. nih.gov These studies modeled the reaction pathways for nucleophilic attack at four potential sites: C2, C3, C5, and C10. The results indicated that while four stable adducts could form, the pathways for attack at C5 and C10 involved very high energy barriers. nih.gov The pathway for attack at the C3 position was found to be both kinetically and thermodynamically favored over the C2 position; however, the energy barriers were comparable, suggesting that both reactions could proceed, potentially leading to a mixture of products. nih.gov This competition between reaction pathways may explain the widely varying yields reported for such reactions. nih.gov

Oxidative and Reductive Transformations of the Heterocyclic System

The quinoxaline heterocyclic system can undergo both oxidative and reductive transformations under various conditions.

Enzymatic oxidation of quinoxaline derivatives has been observed in metabolic studies. For instance, a quinoxaline-containing compound was found to be unstable in rat, mouse, and guinea pig plasma due to an enzyme-mediated process. nih.gov The oxidative metabolism was attributed to xanthine (B1682287) oxidase (XO), which catalyzed the formation of an oxo-derivative. nih.gov Mechanistic studies confirmed that the source of the incorporated oxygen atom was water, not molecular oxygen, which is consistent with the known catalytic mechanism of XO. nih.gov The structure of the resulting metabolite was determined by NMR analysis to be an oxidized quinoxaline ring. nih.gov

Chemical oxidation is also a key step in many synthetic routes to quinoxalines. One-pot syntheses have been developed that achieve the formation of the quinoxaline ring through a domino reaction involving C-H functionalization followed by oxidative cyclization. rsc.org Systems such as iodine (I₂) with tert-butyl hydroperoxide (TBHP) have been effectively used to drive these transformations. rsc.org Furthermore, the reduction of precursor molecules is often a critical step. For example, the synthesis of 6-chloro-7-fluoro quinoxalines involves the reduction of a nitro group to an amino group on a phenyl ring before the cyclization with a diketone to form the final quinoxaline core. mdpi.com

C-H Functionalization Strategies for Derivatization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing a wide range of quinoxaline derivatives, particularly at the C3 position of the related quinoxalin-2(1H)-one scaffold. nih.govmdpi.com These modern synthetic methods bypass the need for pre-functionalized substrates, offering more efficient routes to novel compounds.

A notable example is the acid-promoted direct C-H carbamoylation at the C-3 position of N-substituted quinoxalin-2(1H)-ones. acs.org This reaction proceeds by using an isocyanide as the carbamoyl (B1232498) source in water, representing an environmentally friendly approach. The reaction has been shown to be compatible with a broad range of substrates, affording the desired 3-carboxamide derivatives in high yields. acs.org

The table below summarizes the scope of this C-H carbamoylation reaction with various isocyanides and N-ethylquinoxalin-2(1H)-one.

| Entry | Isocyanide Reactant | Product | Yield (%) |

|---|---|---|---|

| 1 | tert-Butyl isocyanide | N-(tert-Butyl)-4-ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxamide | 91 |

| 2 | 1,1,3,3-Tetramethylbutyl isocyanide | 4-Ethyl-3-oxo-N-(2,4,4-trimethylpentan-2-yl)-3,4-dihydroquinoxaline-2-carboxamide | 85 |

| 3 | Cyclohexyl isocyanide | N-Cyclohexyl-4-ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxamide | 95 |

| 4 | Methyl isocyanoacetate | Methyl (4-ethyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl)glycinate | 89 |

| 5 | 2-Isocyano-1,3-dimethylbenzene | N-(2,6-Dimethylphenyl)-4-ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxamide | 94 |

Table 1: Scope of the direct C-H carbamoylation of N-ethylquinoxalin-2(1H)-one. Data sourced from acs.org.

Other C-H functionalization methods for quinoxalin-2(1H)-ones include photocatalytic trifluoroalkylation and arylation reactions, which utilize visible light and a photocatalyst to generate radical intermediates that then react at the C3 position. nih.gov

Advanced Spectroscopic and Analytical Investigations of 2 4 Methylphenyl Quinoxaline

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous confirmation of the molecular formula of a synthesized compound by providing a highly accurate mass measurement. In the study of 2-(4-methylphenyl)quinoxaline, HRMS is employed to verify its elemental composition. The technique differentiates the target molecule from other potential compounds with the same nominal mass by measuring the mass-to-charge ratio (m/z) to a very high degree of precision.

Typically, in electrospray ionization (ESI) mode, the compound is protonated to form the [M+H]⁺ ion. The experimentally measured m/z value for this ion is then compared with the theoretically calculated mass for the expected molecular formula, C₁₅H₁₂N₂. A close correlation between these values, usually within a few parts per million (ppm), confirms the structure. For instance, studies on similar quinoxaline (B1680401) derivatives have successfully used ESI-MS to identify the protonated molecule [M+H]⁺ or the molecular ion [M]⁺, confirming their molecular weights. nih.goviucr.orgbohrium.com

Table 1: High-Resolution Mass Spectrometry Data for this compound and Related Derivatives

| Compound | Ion Type | Calculated m/z | Found m/z | Reference |

| This compound | [M+H]⁺ | 221.1073 | 221.3 | lookchem.com |

| This compound | [M]⁺ | 220.1000 | 220 | bohrium.com |

| 2,3-Bis[(E)-2-(4-methylphenyl)vinyl]-quinoxaline | [M+H]⁺ | 363.1859 | 363.1850 | iucr.org |

| 3-[1-(4-Methylbenzoyl)-2-(4-methylphenyl)-2-oxoethyl]naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione | [M+H]⁺ | 527.1656 | 526 | iucr.org |

| 7-Cl-2-(3′-P-methylphenyl-4′(5H)-thiazolidinone)-quinoxaline-1,4-di-N-oxide | [M+H]⁺ | 388.0517 | 388.0483 | iucr.org |

| Note: Data presented is based on available literature for the title compound and its derivatives. The exact experimental conditions may vary between studies. |

X-ray Crystallography for Solid-State Molecular Architecture

For example, the crystal structure of 2,3-bis-(4-methyl-phenyl)benzo[g]quinoxaline reveals that the benzoquinoxaline ring system is nearly planar. nih.gov In such structures, the phenyl rings are typically twisted relative to the quinoxaline core. The dihedral angles between the phenyl rings and the quinoxaline moiety are a key structural parameter, influencing molecular packing and intermolecular interactions. In one study of a derivative, these angles were found to be 53.91° and 36.86°. nih.gov

The packing of these molecules in the crystal lattice is often governed by weak intermolecular forces such as C-H···π interactions. nih.gov Studies on other complex quinoxaline derivatives confirm that the quinoxaline ring system is generally planar or near-planar. iucr.orgiucr.org It is therefore highly probable that this compound also adopts a structure with a planar quinoxaline core and a twisted p-tolyl substituent.

Table 2: Typical Crystallographic Parameters for Quinoxaline Derivatives

| Parameter | Typical Finding | Significance |

| Crystal System | Monoclinic, Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c, C2/c, Pca2₁ | Defines the symmetry elements within the unit cell. iucr.orgias.ac.in |

| Planarity | Quinoxaline core is typically planar or near-planar. | Affects electronic conjugation and stacking interactions. |

| Torsion Angles | Phenyl rings are twisted relative to the quinoxaline plane. | Influences the overall molecular conformation and steric hindrance. |

| Intermolecular Interactions | C-H···π, π-π stacking, hydrogen bonds (in substituted derivatives). | Dictate the molecular packing and solid-state properties. |

| Note: This table summarizes general findings for quinoxaline derivatives as specific data for this compound was not found. |

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Elucidating Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. While standard 1D ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, advanced 2D NMR techniques offer deeper insights into molecular connectivity and spatial relationships.

¹H NMR spectra of this compound typically show a singlet for the methyl protons around 2.44-2.47 ppm. nih.govbohrium.comlookchem.com The aromatic protons appear as a series of doublets and multiplets in the range of 7.31 to 9.30 ppm. nih.govbohrium.comlookchem.com The ¹³C NMR spectrum shows the methyl carbon signal around 21.42 ppm and a series of signals for the aromatic and heterocyclic carbons between 127 and 152 ppm. lookchem.com

2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Homonuclear Correlation Spectroscopy (COSY) are invaluable for assigning these signals unambiguously. HSQC correlates directly bonded carbon and proton atoms, while COSY identifies protons that are spin-spin coupled to each other, typically on adjacent carbons. For instance, in a derivative of this compound, HSQC was used to link specific proton resonances to their corresponding carbon signals, and COSY confirmed the coupling between adjacent aromatic protons. abechem.com Heteronuclear Multiple Bond Correlation (HMBC) can further establish long-range (2-3 bond) C-H correlations, helping to piece together the entire molecular skeleton.

Table 3: ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

| -CH₃ | 2.44 (s, 3H) | 21.42 | bohrium.comlookchem.com |

| Ar-H (tolyl) | 7.36 (d, J=7.9 Hz, 2H) | 127.42, 129.89 | lookchem.com |

| Ar-H (tolyl) | 8.12 (d, J=8.0 Hz, 2H) | 140.49 | lookchem.com |

| Ar-H (quinoxaline) | 7.68-7.79 (m, 2H) | 129.10, 129.27, 130.18 | lookchem.com |

| Ar-H (quinoxaline) | 8.12 (m, 2H) | 141.46, 142.33 | lookchem.com |

| C-H (quinoxaline) | 9.30 (s, 1H) | 143.31 | lookchem.com |

| Quaternary C | - | 133.99, 151.82 | lookchem.com |

| Note: Chemical shifts and coupling constants (J) are approximate and may vary slightly depending on the solvent and experimental conditions. Assignments are based on reported data. |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) for Electronic Transition Analysis

Electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectroscopy are used to probe the electronic transitions within the this compound molecule. The UV-Vis spectrum arises from the absorption of photons that promote electrons from the ground state to higher energy excited states.

Quinoxaline derivatives typically exhibit two main types of absorption bands. High-energy bands, often found in the ultraviolet region, are attributed to π-π* transitions within the aromatic system. Lower energy bands, which can extend into the visible region, are generally assigned to n-π* transitions involving the non-bonding electrons on the nitrogen atoms of the pyrazine (B50134) ring. For example, a study on related quinoxaline derivatives reported π-π* transitions in the 305–325 nm range and n-π* transitions around 400–410 nm. iucr.org The position and intensity of these bands can be influenced by substituents and the polarity of the solvent.

Some quinoxaline derivatives are also known to be fluorescent, emitting light upon relaxation from an excited singlet state. The fluorescence emission spectrum is typically red-shifted compared to the absorption spectrum. For instance, certain quinoxalinium probes exhibit fluorescence, with emission maxima dependent on the substitution pattern and solvent. One study reported fluorescence emission at 670 nm for a quinoxalinium salt bearing a 4'-methyl substituent. Information on the phosphorescence of this compound, which involves emission from a triplet excited state, is less commonly reported.

Table 4: Electronic Absorption and Emission Data for Quinoxaline Derivatives

| Compound/Derivative Class | Solvent | Absorption λₘₐₓ (nm) (Transition) | Emission λₑₘ (nm) | Reference |

| Quinoxaline derivatives | Not specified | 305-325 (π-π) | - | iucr.org |

| Quinoxaline derivatives | Not specified | 400-410 (n-π) | - | iucr.org |

| Quinoxalinium salt (with 4'-methyl substituent) | Acetonitrile | 242, 296, 374 | 670 | |

| Naphtho[2,3-f]quinoxaline derivative | DMF | 380-394, 397-412, 498-515 | - | iucr.org |

| Note: Data is for related quinoxaline derivatives and illustrates typical spectral regions. Specific values for this compound may vary. |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Studies and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes within the this compound molecule. These techniques are sensitive to the molecule's conformation and can be used to study intermolecular interactions.

The FT-IR spectrum of this compound displays a series of characteristic absorption bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations of the quinoxaline and phenyl rings. iucr.org Bands in the fingerprint region (below 1400 cm⁻¹) are unique to the molecule and arise from various bending and stretching modes, including the out-of-plane C-H bending vibrations that are characteristic of the substitution pattern on the aromatic rings. nih.gov

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to FT-IR. While specific Raman data for this compound is not detailed in the provided search results, it is a powerful technique for studying the vibrational modes of aromatic and heterocyclic systems, particularly the symmetric vibrations that may be weak in the IR spectrum.

Table 5: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~2920 | C-H stretch (methyl) | nih.govlookchem.com |

| ~1615 | C=N stretch (quinoxaline) | lookchem.com |

| ~1577 | C=C stretch (aromatic) | lookchem.com |

| ~1489 | C=C stretch (aromatic) | lookchem.com |

| ~1124 | In-plane C-H bend | lookchem.com |

| ~829 | Out-of-plane C-H bend (p-substituted phenyl) | lookchem.com |

| Note: The positions of the bands are approximate and based on reported data for the title compound. |

Electrochemical Characterization (Cyclic Voltammetry, Differential Pulse Voltammetry) for Redox Behavior Analysis

Electrochemical techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are employed to investigate the redox properties of this compound. These methods provide information about the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) and the stability of the species formed upon reduction or oxidation.

The electrochemical behavior of quinoxaline derivatives is dominated by the reduction of the pyrazine ring. CV studies typically show one or more reduction peaks, corresponding to the stepwise addition of electrons to the quinoxaline core. The reduction process can be reversible, quasi-reversible, or irreversible, depending on the stability of the radical anion and dianion formed. The reduction potentials are sensitive to the nature of the substituents on the quinoxaline ring and the solvent used for the measurement.

DPV is a more sensitive technique that can be used to determine redox potentials with higher accuracy. The peak potential in a DPV experiment is related to the half-wave potential (E₁/₂) of the redox couple. By studying the redox behavior, researchers can estimate the HOMO and LUMO energy levels of the molecule, which are critical parameters for applications in organic electronics. For instance, studies on indoloquinoxaline dyes have used CV to determine that the LUMO levels are relatively low, in the range of -3.29 to -3.43 eV, indicating good electron-accepting properties. While specific potential values for this compound were not found, the general behavior is expected to involve the reduction of the electron-deficient pyrazine ring.

Table 6: General Electrochemical Parameters Investigated for Quinoxaline Derivatives

| Technique | Parameter | Information Obtained |

| Cyclic Voltammetry (CV) | Peak Potentials (E_pa, E_pc) | Potential at which oxidation/reduction occurs. |

| Cyclic Voltammetry (CV) | Peak Separation (ΔE_p) | Information on the reversibility of the redox process. |

| Cyclic Voltammetry (CV) | Peak Current (i_p) | Related to the concentration and diffusion coefficient of the analyte. |

| Differential Pulse Voltammetry (DPV) | Peak Potential (E_p) | Related to the half-wave potential (E₁/₂). |

| Both | HOMO/LUMO Energy Levels | Estimated from the onset of oxidation and reduction potentials, respectively. |

| Note: This table describes the general application of electrochemical techniques to quinoxaline derivatives. |

Computational and Theoretical Chemistry Studies of 2 4 Methylphenyl Quinoxaline

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are essential for elucidating the electronic structure of 2-(4-methylphenyl)quinoxaline. Density Functional Theory (DFT) is a widely used method for this class of compounds due to its favorable balance of accuracy and computational cost. dntb.gov.ualew.ro The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is commonly paired with basis sets like 6-311++G(d,p) to perform these calculations. dntb.gov.ualew.ro

These calculations begin with the optimization of the molecule's ground-state geometry, finding the lowest energy arrangement of atoms. From this optimized structure, a wealth of electronic properties can be determined. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy (E

Table 1: Calculated Quantum Chemical Properties for a this compound Analogue Data derived from studies on 2-(4-methylphenyl)-1,4-dihydroquinoxaline using DFT/B3LYP/6-311++G(d,p) level of theory. lew.ro

| Property | Calculated Value | Unit | Significance |

| E>HOMO | -5.21 | eV | Electron-donating ability |

| E | -1.54 | eV | Electron-accepting ability |

| Energy Gap (ΔE) | 3.67 | eV | Chemical reactivity, stability |

| Dipole Moment (μ) | 2.13 | Debye | Molecular polarity |

| Ionization Potential (I) | 5.21 | eV | Energy to remove an electron |

| Electron Affinity (A) | 1.54 | eV | Energy released when adding an electron |

| Hardness (η) | 1.83 | eV | Resistance to change in electron distribution |

| Softness (σ) | 0.54 | eV⁻¹ | Reciprocal of hardness |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the molecule's dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. researchgate.net

For this compound, MD simulations are particularly useful for two main purposes: conformational analysis and the study of intermolecular interactions.

Conformational Analysis: The bond connecting the quinoxaline (B1680401) core and the 4-methylphenyl (tolyl) group is a single bond, allowing for rotation. This rotation creates different spatial arrangements, or conformations. MD simulations can explore the potential energy surface associated with this rotation. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can determine the most stable conformations, the energy barriers between them, and the population of each conformation at a given temperature. The flexibility of the molecule, particularly the dihedral angle between the quinoxaline and phenyl rings, is a key determinant of its packing in the solid state and its ability to bind to target sites. nih.gov

Intermolecular Interactions: MD is a powerful tool for understanding how this compound interacts with other molecules or surfaces. researchgate.netresearchgate.net For instance, in materials science applications, simulations can model the interaction of multiple quinoxaline molecules to predict crystal packing, identifying important forces like π–π stacking or C–H⋯π interactions. nih.govnih.gov In studies related to corrosion inhibition, MD simulations are used to model the adsorption of the molecule onto a metal surface (e.g., iron or copper). researchgate.netpeacta.org These simulations can reveal the preferred orientation of the molecule on the surface and calculate the interaction energy, providing a dynamic model of how a protective layer is formed. researchgate.net

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational chemistry is an invaluable aid in the interpretation of experimental spectra, such as Fourier-transform infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Theoretical calculations can predict these spectra from first principles, helping to assign specific spectral features to particular molecular motions or electronic transitions.

The process begins with a geometry optimization of the molecule using a method like DFT. researchgate.net To predict an IR spectrum, a frequency calculation is then performed on the optimized structure. This calculation determines the normal modes of vibration and their corresponding frequencies and intensities. researchgate.net The calculated frequencies often have a systematic error compared to experimental values (due to the harmonic approximation and basis set limitations), so they are typically scaled by a known factor to improve agreement. Comparing the scaled theoretical spectrum to the experimental one allows for a confident assignment of peaks, such as C=N stretching, C-H bending, and aromatic ring vibrations. researchgate.netacgpubs.org

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Quinoxaline Derivative. Based on data for 2-[6-methyl-3-(2-(4-methylphenyl)-2-oxoethylidene)-1,4-dihydro-quinoxaline-2(1H)-ylidene]-1-(4-methylphenyl) ethanone. researchgate.net

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

| 2950 | - | CH₃ stretching |

| 1600 | - | C=O stretching |

| 1480 | - | C=C aromatic stretching |

Note: Direct comparative data for the exact target compound is limited in the literature, but this example illustrates the methodology.

For UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. rsc.org TD-DFT calculates the energies of electronic excitations from the ground state to various excited states. The results provide the wavelength of maximum absorption (λ

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the exploration of chemical reactions at the molecular level, including the identification of reaction pathways and the characterization of high-energy transition states. researchgate.net This is vital for understanding reaction mechanisms, predicting reaction kinetics, and explaining product distributions.

A primary reaction pathway relevant to this compound is its synthesis, which typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound (in this case, 1-(p-tolyl)ethane-1,2-dione). mdpi.com Theoretical modeling can map out the entire potential energy surface for this reaction. This involves:

Optimizing the geometries of the reactants and products.

Locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface.

Performing a frequency calculation on the TS to confirm it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Calculating the activation energy (E

By tracing the reaction coordinate downhill from the transition state in both directions, chemists can confirm that it connects the intended reactants and products. researchgate.net This type of analysis provides deep insight into why a reaction is fast or slow and can be used to predict how modifying the reactants (e.g., with different substituent groups) would affect the activation energy and, therefore, the reaction rate.

Structure-Electronic Property Relationships: A Computational Perspective

A major strength of computational studies is their ability to establish clear relationships between a molecule's structure and its electronic or functional properties. rsc.org By systematically modifying the structure of this compound in silico and calculating the resulting properties, researchers can develop predictive models that guide experimental work. researchgate.net

For quinoxaline derivatives, these structure-property relationships are explored in numerous contexts:

Corrosion Inhibition: Studies on the analogue 2-(4-methylphenyl)-1,4-dihydroquinoxaline have shown a direct correlation between its quantum chemical properties and its effectiveness as a corrosion inhibitor. lew.roresearchgate.netpeacta.org A high E

Organic Electronics: In materials for organic light-emitting diodes (OLEDs) or organic solar cells, the HOMO-LUMO gap is a critical property that determines the material's color and electrical characteristics. d-nb.info Computational studies can predict how modifying the quinoxaline structure—for instance, by adding electron-withdrawing or electron-donating groups or by extending the π-conjugated system—will tune this energy gap. rsc.org This allows for the rational design of new quinoxaline derivatives with specific optoelectronic properties.

Pharmacological Activity: The electronic properties and shape of a molecule govern its ability to interact with biological targets. researchgate.net DFT calculations of the molecular electrostatic potential (MEP) map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. These regions are likely sites for intermolecular interactions like hydrogen bonding or electrostatic interactions with a receptor active site, providing a basis for understanding its potential biological activity. researchgate.net

Coordination Chemistry and Metal Complexes Involving 2 4 Methylphenyl Quinoxaline

Ligand Design Principles Utilizing the Quinoxaline (B1680401) Moiety

The design of ligands based on the quinoxaline scaffold is a strategic endeavor in coordination chemistry, aiming to create molecules with specific coordinating abilities and to induce desired properties in the resulting metal complexes. The quinoxaline ring system, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, offers a unique combination of electronic and steric characteristics that are tunable through substitution.

The introduction of a 4-methylphenyl (p-tolyl) group at the 2-position of the quinoxaline ring in 2-(4-methylphenyl)quinoxaline serves several key purposes in ligand design. The nitrogen atoms within the pyrazine ring of the quinoxaline moiety act as the primary coordination sites, behaving as N-donors. The presence of the aromatic phenyl group extends the π-conjugated system of the ligand. This extension can influence the electronic properties of the resulting metal complexes, such as their absorption and emission spectra.

Synthesis and Characterization of Metal-2-(4-methylphenyl)quinoxaline Complexes

The synthesis of metal complexes involving this compound typically proceeds through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific studies on the synthesis of metal complexes with the exact ligand this compound are not extensively detailed in the provided search results, the synthesis of complexes with a closely related ligand, 3-(2-oxo-2-p-tolylethyl)quinoxalin-2(1H)-one (HL), provides a representative methodology. researchgate.neteurjchem.com

In a typical synthesis, the ligand is dissolved in a solvent like ethanol (B145695), and a solution of the metal chloride (e.g., Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II)) in the same solvent is added. researchgate.neteurjchem.com The reaction mixture is then refluxed for a period, during which the complex precipitates. The resulting solid is collected by filtration, washed, and dried. researchgate.neteurjchem.com

Characterization of these complexes involves a suite of spectroscopic and analytical techniques to elucidate their structure and composition.

Elemental Analysis: This technique is used to determine the empirical formula of the complexes and to confirm the ligand-to-metal ratio. For the complexes of HL, the analytical data corresponded to the general formulae [M(L)2(H2O)2] and [Fe(L)2(H2O)Cl]·H2O. researchgate.neteurjchem.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the coordination of the ligand to the metal ion. The IR spectrum of the free ligand 3-(2-oxo-2-p-tolylethyl)quinoxalin-2(1H)-one shows characteristic bands for the C=O and N-H groups. Upon complexation, shifts in the positions of these bands indicate the involvement of these groups in coordination with the metal ion. researchgate.neteurjchem.com New bands at lower frequencies are also observed, which are attributed to the M-N and M-O stretching vibrations, confirming the coordination. researchgate.neteurjchem.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of the diamagnetic Zn(II) complex with HL shows shifts in the signals of the protons of the ligand compared to the free ligand, further confirming coordination. researchgate.netresearchgate.net The disappearance of the signal for the N-H proton in the complex spectrum indicates deprotonation upon chelation. researchgate.netresearchgate.net For a related compound, 1-ethyl-3-(4′-methylphenyl)quinoxalin-1-ium iodide, detailed ¹H and ¹³C NMR data have been reported, providing a reference for the chemical shifts expected for the p-tolyl and quinoxaline protons and carbons. rsc.org

Mass Spectrometry: The mass spectrum of the free ligand HL shows a molecular ion peak that confirms its molecular weight. researchgate.net For the related 1-ethyl-3-(4′-methylphenyl)quinoxalin-1-ium iodide, high-resolution mass spectrometry (HRMS) data has been used to confirm its exact mass. rsc.org

Thermal Analysis (TG/DTG/DTA): Thermal analysis helps to understand the thermal stability of the complexes and the presence of coordinated or lattice water molecules. For the complexes of HL, thermogravimetric analysis (TGA) showed the loss of water molecules at lower temperatures, followed by the decomposition of the ligand at higher temperatures, ultimately leaving a metal oxide residue. researchgate.neteurjchem.com

The following table summarizes the characterization data for metal complexes of the related ligand, 3-(2-oxo-2-p-tolylethyl)quinoxalin-2(1H)-one (HL).

| Metal Complex | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) |

| [Mn(L)₂(H₂O)₂] | Buff | 8.5 | 5.85 |

| [Fe(L)₂(H₂O)Cl]·H₂O | Brown | 10.2 | 5.95 |

| [Co(L)₂(H₂O)₂] | Brown | 7.3 | 4.95 |

| [Ni(L)₂(H₂O)₂] | Greenish | 6.8 | 3.15 |

| [Cu(L)₂(H₂O)₂] | Green | 9.1 | 1.85 |

| [Zn(L)₂(H₂O)₂] | White | 11.5 | Diamagnetic |

| Data sourced from a study on a related quinoxaline ligand. researchgate.neteurjchem.com |

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds containing the this compound ligand are dictated by the nature of the central metal ion, its oxidation state, and the coordination environment imposed by the ligand.

Electronic Properties: The electronic spectra of these complexes provide insights into their geometric structure and the nature of the electronic transitions occurring within the molecule. For instance, in the octahedral complexes of the related ligand 3-(2-oxo-2-p-tolylethyl)quinoxalin-2(1H)-one (HL), the solid reflectance spectra show bands corresponding to d-d transitions and charge transfer bands. researchgate.neteurjchem.com

d-d Transitions: These transitions occur between the d-orbitals of the metal ion, which are split in energy by the ligand field. The energy and number of these transitions are characteristic of the coordination geometry (e.g., octahedral, tetrahedral). For example, the Ni(II) complex of HL exhibits bands that are characteristic of an octahedral geometry. researchgate.neteurjchem.com

Charge Transfer (CT) Transitions: These involve the transfer of an electron between the metal and the ligand. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands are often observed. The extended π-system of the this compound ligand can facilitate such transitions, often resulting in intense absorptions in the UV-visible region. researchgate.net

Magnetic Properties: The magnetic properties of these complexes are determined by the number of unpaired electrons on the central metal ion. Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff), which can help in deducing the geometry and the spin state of the complex. fizika.si

For the complexes of the related ligand HL, the magnetic moments were determined at room temperature. researchgate.neteurjchem.com

The Mn(II) complex exhibits a magnetic moment of 5.85 B.M., consistent with a high-spin d⁵ configuration in an octahedral environment. researchgate.neteurjchem.com

The Fe(III) complex has a magnetic moment of 5.95 B.M., also indicative of a high-spin d⁵ configuration. researchgate.neteurjchem.com

The Co(II) complex shows a magnetic moment of 4.95 B.M., which is typical for high-spin Co(II) in an octahedral field. researchgate.neteurjchem.com

The Ni(II) complex has a magnetic moment of 3.15 B.M., corresponding to two unpaired electrons in an octahedral geometry. researchgate.neteurjchem.com

The Cu(II) complex has a magnetic moment of 1.85 B.M., consistent with one unpaired electron. researchgate.neteurjchem.com

The Zn(II) complex is diamagnetic, as expected for a d¹⁰ configuration. researchgate.neteurjchem.com

In some cases, radical-bridged quinoxaline complexes can exhibit very strong antiferromagnetic coupling between the metal centers and the radical ligand. rsc.org

The following table summarizes the electronic spectral data and magnetic moments for metal complexes of the related ligand, 3-(2-oxo-2-p-tolylethyl)quinoxalin-2(1H)-one (HL).

| Metal Complex | Electronic Spectra Bands (cm⁻¹) | Magnetic Moment (B.M.) |

| [Mn(L)₂(H₂O)₂] | 18180, 23255, 27025, 31250 | 5.85 |

| [Fe(L)₂(H₂O)Cl]·H₂O | 17855, 22725, 28570 | 5.95 |

| [Co(L)₂(H₂O)₂] | 16950, 19610, 27780 | 4.95 |

| [Ni(L)₂(H₂O)₂] | 15385, 25640, 29410 | 3.15 |

| [Cu(L)₂(H₂O)₂] | 14705, 27025 | 1.85 |

| [Zn(L)₂(H₂O)₂] | 27780, 31250 | Diamagnetic |

| Data sourced from a study on a related quinoxaline ligand. researchgate.neteurjchem.com |

Catalytic Applications of Metal-2-(4-methylphenyl)quinoxaline Complexes

Metal complexes derived from quinoxaline-based ligands have shown significant promise in various catalytic applications. The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and the capacity of the ligand to stabilize these states and facilitate substrate coordination. While specific catalytic studies on metal complexes of this compound are not detailed in the provided search results, the broader class of quinoxaline-metal complexes has been investigated in several catalytic transformations.

For instance, transition metal complexes of Schiff bases derived from quinoxaline-2-carboxaldehyde have been shown to exhibit catalytic activity in the oxidation of 3,5-di-tert-butylcatechol (B55391) to 3,5-di-tert-butylquinone. researchgate.net In such reactions, the metal complex acts as a catalyst, facilitating the transfer of electrons from the substrate to an oxidant, often molecular oxygen. The electronic and steric properties of the ligand, including substituents like the p-tolyl group, can influence the catalytic efficiency by modulating the redox potential of the metal center and the accessibility of the active site.

Furthermore, zinc complexes containing quinoxaline-type ligands have been demonstrated to catalyze the copolymerization of cyclohexene (B86901) oxide and carbon dioxide. znaturforsch.com This highlights the potential of these complexes in promoting reactions for the synthesis of valuable polymeric materials. The design of the quinoxaline ligand plays a crucial role in controlling the selectivity and activity of the catalyst.

Ruthenium complexes with ligands containing a p-tolyl substituent, such as 2-(p-tolyl)-1H-imidazo[4,5-f] Current time information in Bangalore, IN.ijfans.orgphenanthroline, have been synthesized and investigated for their biological activity, which can be considered a form of catalytic activity at a cellular level. nih.gov While not a direct catalytic application in synthesis, it underscores the potential for these types of complexes to interact with biological targets.

The general principles suggest that metal complexes of this compound could be effective catalysts for various organic transformations, including oxidation, reduction, and polymerization reactions. The specific performance would depend on the choice of the metal, the reaction conditions, and the precise nature of the ligand-metal interaction. Future research in this area would be valuable to fully explore the catalytic potential of these compounds.

Applications of 2 4 Methylphenyl Quinoxaline in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Organic Electronic Devices: Role in Emitter and Charge Transport Layers

Quinoxaline (B1680401) derivatives are recognized for their utility in organic light-emitting diodes (OLEDs) due to their inherent charge transport capabilities and tunable photophysical properties. While specific performance data for 2-(4-methylphenyl)quinoxaline as a primary emitter is not extensively documented in publicly available research, the broader class of quinoxaline-based materials has been investigated for these applications.

Emitter Layers: Quinoxaline-derived compounds are often used as emitters in yellow, orange, and red OLEDs because of their characteristically narrow band gaps and high thermal and electrochemical stability. researchgate.net Donor-acceptor-donor (D-A-D) and donor-π-bridge-acceptor-π-bridge-donor (D-π-A-π-D) architectures incorporating a quinoxaline acceptor have been synthesized and studied. researchgate.net The photophysical and electrochemical properties of these molecules are highly dependent on their structure, with luminescence shifts observed from 539 nm to 671 nm based on the extent of conjugation. researchgate.net For instance, fluorescent OLEDs using quinoxaline acceptor-based dopants have demonstrated external quantum efficiencies (EQE) of up to 7%. researchgate.net

In the realm of thermally activated delayed fluorescence (TADF) emitters, quinoxaline-based compounds have shown significant promise. TADF materials enable OLEDs to harvest both singlet and triplet excitons, leading to higher internal quantum efficiencies. For example, TADF emitters based on a 1,2,3,4-tetrahydrophenazine (B181566) acceptor (a quinoxaline derivative) have achieved a maximum external quantum efficiency of 15.3%. rsc.org Another study on donor-decorated pyrazino[2,3-g]quinoxaline-based TADF emitters reported deep-red to near-infrared (NIR) emission. Solution-processed OLEDs using these materials exhibited electroluminescence at 685 nm with a maximum EQE of 0.3%, and at 780 nm with a maximum EQE of 0.04%. st-andrews.ac.ukrsc.org

Charge Transport Layers: The electron-deficient nature of the quinoxaline ring makes its derivatives suitable for use as electron transport materials (ETMs) and hole-blocking materials in OLEDs. qmul.ac.uknih.gov The performance of these materials is contingent on their functionalization. nih.gov For instance, novel quinoxaline-phosphine oxide small molecules have been designed as an electron transport layer (ETL) for solution-processable OLEDs. By tuning the functional groups, researchers have been able to control the dipole moments of these molecules, leading to improved electron injection and transport. An optimized OLED with a (4-(2,3-bis(4-methoxyphenyl)quinoxalin-5-yl)phenyl)diphenylphosphine oxide (MQxTPPO1) ETL exhibited an external quantum efficiency of 6.12%. researchgate.net

The table below summarizes the performance of some OLEDs incorporating quinoxaline derivatives as emitters.

| Emitter Type | Host Material | Emission Peak (nm) | Max. EQE (%) |

| Quinoxaline-based TADF | - | - | 15.3 |

| 4DMAC-TPPQ (TADF) | Neat Film | 685 | 0.3 |

| 4PXZ-TPPQ (TADF) | Neat Film | 780 | 0.04 |

| Quinoxaline-based Fluorescent | Exciplex Host | - | 7.0 |

Chemosensors and Probes for Specific Ion or Molecule Detection

The quinoxaline scaffold is a valuable component in the design of chemosensors for the detection of various metal ions. researchgate.net The nitrogen atoms within the pyrazine (B50134) ring can act as binding sites for metal cations, and modifications to the quinoxaline structure can tune the selectivity and sensitivity of the sensor. Upon binding with a target ion, these chemosensors can exhibit a change in their optical properties, such as a shift in absorption or fluorescence wavelength, or a change in color, allowing for visual or instrumental detection. researchgate.net

A variety of quinoxaline-based probes have been developed for the detection of heavy metal ions, including Cu²⁺, Hg²⁺, Co²⁺, and Ni²⁺. researchgate.net For instance, a novel quinoxaline-benzothiazole fluorescent sensor was developed for the chromogenic and fluorogenic detection of these four metal ions. researchgate.net This sensor demonstrated distinct color changes and ratiometric responses, with detection limits in the nanomolar range, which are below the permissible limits set by the US Environmental Protection Agency. researchgate.net

Another example is an acenaphtoquinoxaline-based "switch-off" fluorescent sensor designed for the highly selective detection of Hg²⁺ ions. nih.gov This sensor showed a significant quenching of its fluorescence in the presence of Hg²⁺, with minimal interference from other metal ions. nih.gov The detection limit for Hg²⁺ was found to be 42 ppb. nih.gov

While specific studies on this compound as a chemosensor are not widely reported, the established principles of quinoxaline-based sensors suggest its potential in this area. The tolyl group could be further functionalized with specific binding moieties to create selective sensors for various analytes.

Below is a table summarizing the performance of some quinoxaline-based chemosensors.

| Sensor Type | Target Ion(s) | Detection Method | Detection Limit |

| Quinoxaline-benzothiazole | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Chromogenic & Fluorogenic | 1.16 x 10⁻⁷ M (Cu²⁺) |

| Acenaphtoquinoxaline | Hg²⁺ | Fluorescent (switch-off) | 42 ppb |

Organic Photovoltaics and Solar Energy Harvesting Systems

Quinoxaline derivatives have emerged as promising materials for use as electron acceptors in organic solar cells (OSCs), challenging the dominance of fullerene-based acceptors. rsc.orgnih.govnih.gov The electron-withdrawing nature of the quinoxaline unit, combined with its structural versatility, allows for the fine-tuning of the electronic and optical properties of these materials to optimize solar cell performance. rsc.orgnih.gov

Quinoxaline-based Y-type acceptors have garnered significant interest due to their low reorganization energy, multiple modification sites, and distinct molecular packing modes, which contribute to reduced energy loss and improved charge generation and transport. rsc.orgnih.gov For example, an organic solar cell based on a quinoxaline-based acceptor, AQx-2, achieved a power conversion efficiency (PCE) of 16.64%. nih.gov Further development of quinoxaline-based acceptors has led to devices with PCEs exceeding 19.5%. nih.gov

Donor-acceptor (D-A) copolymers incorporating quinoxaline units have also been extensively studied. For instance, unfused non-fullerene acceptor molecules based on quinoxaline have been designed and theoretically evaluated for high-performance organic solar cells. nih.gov These designs leverage the long conjugating backbone of the molecules to facilitate charge transport. nih.gov

The table below presents the performance of some organic solar cells utilizing quinoxaline-based acceptors.

| Donor Polymer | Quinoxaline-based Acceptor | Power Conversion Efficiency (PCE) (%) |

| PM6 | AQx-1 | 13.31 |

| PM6 | AQx-2 | 16.64 |

| - | Various Qx-based acceptors | >19.5 |

Supramolecular Assemblies and Self-Healing Materials Incorporating Quinoxaline Units

The rigid and planar structure of the quinoxaline core, along with its potential for hydrogen bonding and π-π stacking interactions, makes it a suitable building block for the construction of supramolecular assemblies. These organized molecular structures can exhibit unique properties and functions.

A notable example is the use of a tetra-quinoxaline-based cavitand, which is a bowl-shaped molecule, to form a supramolecular complex with benzonitrile (B105546). nih.gov In this complex, one benzonitrile molecule is encapsulated within the cavity of the quinoxaline-based host, while another is situated among the alkyl chains at the lower rim. nih.gov The stability of this assembly is attributed to weak C-H⋯π and C-H⋯N interactions. nih.gov This research demonstrates the potential of quinoxaline derivatives to act as hosts in host-guest chemistry, a fundamental concept in supramolecular science.

While the direct application of this compound in self-healing materials is not yet widely reported, the principles of supramolecular chemistry that govern the formation of these assemblies are also relevant to the design of self-healing polymers. Self-healing materials often rely on reversible non-covalent interactions, such as hydrogen bonds or metal-ligand coordination, to repair damage. The ability of the quinoxaline moiety to participate in such interactions suggests its potential as a component in the design of novel self-healing systems.

Polymer Science and Engineering: Integration as Monomers or Building Blocks

The quinoxaline moiety can be incorporated into polymer backbones to impart desirable thermal, mechanical, and electronic properties. Quinoxaline-based polymers are known for their high thermal stability and chemical resistance.

One approach to creating such polymers is through the synthesis and polymerization of self-polymerizable quinoxaline monomers. mdpi.com For instance, quinoxaline derivatives have been used as photoinitiators in polymerization processes. mdpi.com They can be activated by light to generate reactive species that initiate the polymerization of monomers like acrylates and epoxides. mdpi.com Both UV and visible light can be used to trigger this process, making it a versatile method for polymer synthesis. mdpi.com

Furthermore, quinoxaline derivatives can be designed as monomers for the synthesis of high-performance polymers. For example, a dipyrido[3,2-d:2′,3′-f]quinoxaline (dpq) ligand has been used in an iridium catalyst for both the photogeneration of hydrogen and the polymerization of methyl methacrylate. mdpi.com

The integration of quinoxaline units can also be achieved through transition metal-catalyzed cross-coupling reactions, allowing for the synthesis of a wide range of functionalized quinoxaline-containing polymers with tailored properties. nih.gov

Advanced Catalysis: Utilization as a Precursor or Component in Catalytic Systems

Quinoxaline derivatives can serve as ligands that coordinate with transition metals to form catalytically active complexes. nih.govresearchgate.netrsc.org The electronic properties of the quinoxaline ligand can influence the reactivity and selectivity of the metal center.

Transition metal complexes of Schiff bases derived from quinoxaline-2-carboxaldehyde have been shown to exhibit catalytic activity in oxidation reactions. researchgate.net For example, complexes of Mn(II), Co(II), Ni(II), and Cu(II) with these ligands have been synthesized and characterized. researchgate.net The cobalt(II) complex was found to be the most active catalyst for the oxidation of 3,5-di-tert-butylcatechol (B55391) to 3,5-di-tert-butylquinone. researchgate.net

Furthermore, transition metal-catalyzed reactions are a key method for the synthesis of functionalized quinoxaline derivatives themselves. nih.govrsc.org Catalysts based on palladium, copper, and iron have been used to form various carbon-heteroatom bonds with chloroquinoxalines as substrates. nih.gov This synthetic versatility allows for the creation of a diverse library of quinoxaline compounds for various applications, including those in materials science and medicinal chemistry. nih.gov

Carbon aerogels doped with transition metals such as molybdenum, iron, cobalt, or copper have also been shown to be effective and selective catalysts for the synthesis of quinoxalines from o-phenylenediamine (B120857) and α-hydroxy ketones. uned.es

Structure Property Relationships in Non Biological Contexts for 2 4 Methylphenyl Quinoxaline

Correlation between Molecular Structure and Photophysical Behavior

The photophysical properties of quinoxaline (B1680401) derivatives are intrinsically linked to their molecular structure. The core quinoxaline unit, a nitrogen-containing heterocycle, and its substituents govern the absorption and emission of light. The UV-visible absorption spectra of quinoxaline derivatives typically exhibit distinct bands corresponding to specific electronic transitions. mdpi.com

The primary electronic transitions observed are π-π* transitions, associated with the extensive conjugated π-system of the aromatic rings, and n-π* transitions, involving the non-bonding electrons of the nitrogen atoms in the pyrazine (B50134) ring. mdpi.com For instance, studies on similar 2,3-disubstituted quinoxalines show π-π* transitions in the 305–325 nm range and n-π* transitions around 400–410 nm. mdpi.com The presence of the 4-methylphenyl group attached to the quinoxaline core influences these transitions. This substituent can engage in intramolecular charge transfer (ICT), where the tolyl group acts as an electron donor and the quinoxaline moiety as an electron acceptor. worktribe.com This ICT character can lead to red-shifted emission spectra. worktribe.com

Furthermore, the molecular rigidity and environment heavily influence photophysical outcomes. In dilute solutions, molecules like this may exhibit certain fluorescence characteristics. However, in the aggregated or solid state, their behavior can change dramatically. Some quinoxaline-based systems are known to exhibit aggregation-induced emission (AIE), a phenomenon where emission is enhanced in the solid state due to the restriction of intramolecular motions (RIM) that would otherwise quench fluorescence in solution. worktribe.com The specific geometry and substitution pattern of 2-(4-methylphenyl)quinoxaline are crucial in determining whether it exhibits AIE or the more common aggregation-caused quenching (ACQ). worktribe.com

Table 1: Typical Electronic Transitions in Quinoxaline Derivatives

| Transition Type | Typical Wavelength Range (nm) | Associated Molecular Feature | Reference |

|---|---|---|---|

| π-π* | 305 - 325 | Conjugated aromatic system | mdpi.com |

Note: Data is based on analogous 2,3-disubstituted quinoxaline derivatives.

Influence of Substituent Effects on Electronic Transitions and Spectral Characteristics

Substituents play a paramount role in tuning the electronic and photophysical properties of the quinoxaline scaffold. The nature, position, and number of substituent groups can systematically alter the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—thereby modifying the electronic transitions and the resulting spectral characteristics. acs.orgresearchgate.net

Conversely, attaching an electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, to the phenyl ring or the quinoxaline core would have the opposite effect. An EWG would lower the energy of the LUMO, also leading to a smaller energy gap and a red shift. The interplay between EDGs and EWGs within the same molecule can establish a strong intramolecular charge transfer (ICT) character, which is highly desirable for creating materials with specific optical properties. worktribe.com Studies on various quinoxaline derivatives confirm that the electronic character of substituents directly influences their reaction activity and final properties. acs.org For example, different aromatic substituents on quinoxaline dyes result in visibly different initial colors, directly demonstrating the impact on spectral characteristics. mdpi.com

Table 2: Predicted Effect of Substituents on the Spectral Properties of 2-phenylquinoxaline (B188063) Derivatives

| Substituent on Phenyl Ring | Electronic Nature | Effect on HOMO/LUMO | Expected Spectral Shift |

|---|---|---|---|

| -CH₃ (at para position) | Electron-Donating (EDG) | Raises HOMO energy | Bathochromic (Red Shift) |

| -H (unsubstituted) | Neutral | Baseline | Reference |

| -Cl (at para position) | Electron-Withdrawing (EWG) | Lowers LUMO energy | Bathochromic (Red Shift) |

| -NO₂ (at para position) | Strongly Electron-Withdrawing (EWG) | Significantly lowers LUMO energy | Strong Bathochromic (Red Shift) |

This table is a qualitative prediction based on established principles of physical organic chemistry and findings from related quinoxaline systems. worktribe.comacs.org

Relationship between Molecular Architecture and Self-Assembly Capabilities

The self-assembly of molecules into ordered supramolecular structures is dictated by a combination of factors including molecular shape, polarity, and specific intermolecular interactions like hydrogen bonding and π-π stacking. The molecular architecture of this compound is conducive to forming such ordered assemblies, particularly in the solid state.

The planar, aromatic nature of the quinoxaline core and the attached phenyl ring are prime features for enabling π-π stacking interactions. These interactions occur when the electron-rich π-systems of adjacent molecules align, contributing significantly to the stability of the crystal lattice. The specific substitution pattern on the quinoxaline core is known to play a significant role in affecting the molecular packing and the resulting opto-electronic properties. worktribe.com

Impact of Aromaticity and Heteroatom Inclusion on Materials Performance

The performance of this compound in material applications is fundamentally derived from its aromaticity and the inclusion of nitrogen heteroatoms. These features are central to its electronic structure and reactivity. acs.orgresearchgate.net

Aromaticity: The extensive π-conjugated system, encompassing both the quinoxaline and phenyl rings, provides pathways for electron delocalization. This delocalization is crucial for charge transport, making such molecules candidates for organic semiconductors. acs.org By modifying the topology and extent of the π-conjugated system, key electronic properties such as the band gap, optical absorption, and redox behavior can be precisely controlled. acs.org This tunability makes aromatic heterocyclic compounds attractive for use as functional chromophores and in other electronic devices. researchgate.net

Heteroatom Inclusion: The two nitrogen atoms in the pyrazine ring have a profound impact. They are more electronegative than carbon, making the quinoxaline ring electron-deficient. worktribe.com This has several consequences:

Electronic Properties: The presence of nitrogen atoms helps to lower the energy of the LUMO, which is beneficial for creating n-type (electron-transporting) materials for organic electronics. worktribe.com This electron-deficient nature makes the compound a good core for building donor-acceptor molecules with strong ICT character. worktribe.com

Intermolecular Interactions: The nitrogen atoms provide sites for coordinative bonding with metals and hydrogen bonding, which can be exploited for creating sensors or directing self-assembly. researchgate.net

Surface Interactions: In the context of materials protection, the combination of nitrogen heteroatoms and aromatic rings allows the molecule to adsorb effectively onto metal surfaces, enabling its use as a corrosion inhibitor. researchgate.net The nitrogen atoms can act as coordination centers, anchoring the molecule to the surface.

In essence, the fusion of an aromatic system with strategically placed heteroatoms in this compound provides a versatile and tunable platform for developing advanced organic materials. acs.orgresearchgate.net

Future Research Directions and Emerging Challenges for 2 4 Methylphenyl Quinoxaline

Development of Next-Generation Sustainable Synthetic Routes

A primary challenge in the broader application of quinoxaline (B1680401) derivatives is the reliance on traditional synthetic methods that often involve harsh reaction conditions, expensive reagents, and the generation of hazardous waste. ias.ac.in Future research must prioritize the development of green and sustainable synthetic pathways for 2-(4-methylphenyl)quinoxaline. This involves a shift towards methodologies that are not only efficient but also environmentally benign. ekb.eg

Key research thrusts will include:

Alternative Energy Sources: Exploring the use of ultrasound and microwave irradiation to accelerate reaction times and improve yields under milder conditions. Ultrasound-assisted synthesis, for example, represents an environmentally friendly approach for preparing quinoxaline derivatives.

Green Solvents: Moving away from volatile organic compounds towards greener alternatives like water, ethanol (B145695), or solvent-free reaction conditions. ias.ac.innih.gov

Catalysis: Developing and employing reusable and non-toxic catalysts, such as organocatalysts or sulfated polyborate, to replace stoichiometric reagents and minimize waste. ias.ac.innih.gov The use of an efficient and inexpensive sulfated polyborate catalyst has been shown to enable rapid synthesis of quinoxalines in high yields under solvent-free conditions. ias.ac.in

Table 1: Comparison of Synthetic Methodologies for Quinoxaline Derivatives

| Parameter | Traditional Methods | Next-Generation Sustainable Routes |

|---|---|---|

| Solvents | Acetic Acid, DMF, DMSO | Water, Ethanol, Polyethylene Glycols, Solvent-free ias.ac.inresearchgate.net |

| Energy Input | Conventional Refluxing (High Temperature) | Ultrasound, Microwave Irradiation |

| Catalysts | Often rely on stoichiometric reagents or expensive/toxic metal catalysts | Recyclable catalysts (e.g., sulfated polyborate), Organocatalysts ias.ac.innih.gov |

| Reaction Time | Can be several hours (2-12 h) ias.ac.in | Significantly shorter ias.ac.in |

| Byproducts | Can generate significant toxic waste | Minimized waste, easier workup ias.ac.inekb.eg |

Exploration of Novel Application Domains in Emerging Technologies

The inherent electronic and photophysical properties of the quinoxaline core suggest that this compound is a strong candidate for application in various emerging technologies. Quinoxaline derivatives are already recognized for their use as building blocks for organic semiconductors, fluorescent dyes, and electroluminescent materials. ias.ac.in The future challenge lies in systematically evaluating and optimizing this compound for specific, high-value applications.

Potential domains for exploration include:

Organic Electronics: Investigating its potential as an organic semiconductor in Organic Thin-Film Transistors (OTFTs). researchgate.net The performance of quinoxaline-based materials in OTFTs has been demonstrated, showing promise for creating components for flexible electronics. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Using this compound as a ligand or core component in emissive materials for next-generation displays and lighting. nih.gov Quinoxaline derivatives are known to be important ligands for creating efficient phosphors with transition metals like iridium(III) for OLED applications. nih.gov

Organic Solar Cells (OSCs): Exploring its use as a component in Y-type acceptors for OSCs, where the quinoxaline core can help in reducing energy loss and improving photovoltaic performance. rsc.org

The methylphenyl substituent provides a site for further molecular engineering to fine-tune the compound's properties, such as its charge mobility, emission wavelength, and energy levels, to meet the specific demands of these technologies.

Table 2: Potential Applications of this compound in Emerging Technologies

| Technology Domain | Potential Role of this compound | Key Properties to Optimize |

|---|---|---|

| Organic Thin-Film Transistors (OTFTs) | Active semiconductor layer | High charge carrier mobility, good film-forming properties, environmental stability researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Emissive material, host material, or ligand for phosphorescent emitters nih.gov | High photoluminescence quantum yield, tunable emission color, thermal stability |

| Organic Solar Cells (OSCs) | Electron acceptor material or a component thereof rsc.org | Appropriate energy levels (LUMO/HOMO), broad absorption spectrum, low energy loss rsc.org |

| Fluorescent Probes/Sensors | Core fluorophore for detecting specific analytes | High fluorescence efficiency, sensitivity and selectivity to target molecules ias.ac.in |

Advanced Computational Modeling for Predictive Material Design

The trial-and-error approach to material discovery is time-consuming and resource-intensive. A significant future direction is the use of advanced computational modeling to predict the properties of this compound and its derivatives before synthesis. While molecular docking and in silico studies are already used to predict the biological activity of quinoxalines, these tools can be repurposed for material science. mdpi.comrsc.org

Future research will focus on:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) studies to predict electronic structures, molecular orbital energies (HOMO/LUMO), and electrostatic potential properties. rsc.org These calculations can help in understanding the charge transport and photophysical behavior relevant to OLEDs and OSCs.

Molecular Dynamics (MD) Simulations: Simulating the bulk-level organization and molecular packing of this compound in the solid state. This is crucial for predicting charge mobility in organic semiconductors, as molecular arrangement heavily influences performance. nih.gov

In Silico Screening: Creating virtual libraries of derivatives by modifying the core this compound structure and using computational tools to rapidly screen for candidates with desired electronic and optical properties. This predictive approach can guide synthetic efforts toward the most promising materials.

The challenge is to develop computational models that are both accurate and efficient, allowing for the reliable prediction of properties and accelerating the design-synthesis-testing cycle.

Table 3: Computational Methods for Predictive Design of this compound-based Materials